sec-Butylmagnesium chloride
Overview
Description
Sec-butylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used for their strong nucleophilic properties, allowing them to react with a variety of electrophiles. The sec-butyl group attached to the magnesium chloride indicates that the butyl group is a secondary butyl, meaning the functional group is attached to the second carbon in the butane chain.
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of sec-butylmagnesium chloride is not explicitly analyzed in the provided papers, it can be inferred that the compound consists of a sec-butyl group bonded to a magnesium atom, which in turn is bonded to a chloride ion. The magnesium atom has a partial positive charge, and the chloride ion has a partial negative charge, making the compound polar and highly reactive.
Chemical Reactions Analysis
Paper discusses the use of sec-butylmagnesium chloride in cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry. The paper highlights the effectiveness of dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) as a catalyst for the cross-coupling reaction of sec-butylmagnesium chloride with various organic halides, including bromobenzene, β-bromostyrene, and 2-bromopropene. The resulting sec-butyl derivatives were obtained in exceedingly high yields, demonstrating the reagent's utility in forming carbon-carbon bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sec-butylmagnesium chloride are not detailed in the provided papers. However, as a Grignard reagent, it is expected to be highly reactive, moisture-sensitive, and typically handled under an inert atmosphere to prevent decomposition or unwanted side reactions. The volumetric properties of sec-butyl chloride, a related compound, are discussed in paper , where it is mixed with various aromatic compounds at 308.15 K. The molar excess volume (VE) values for these mixtures were found to be negative, indicating specific interactions between the molecules, possibly due to electron acceptor-donor interactions. Although this does not directly pertain to sec-butylmagnesium chloride, it provides insight into the behavior of similar alkyl chloride compounds in solution.
Scientific Research Applications
Polymerization of Methyl Methacrylate : Sec-butylmagnesium chloride, among other butylmagnesium compounds, has been used in the preparation of Bernoullian, stereoblock, and isotactic poly(methyl methacrylate) (PMMA). Factors controlling stereochemistry in these processes have been explored, showing that highly isotactic polymer can be prepared using these compounds (Allen & Mair, 1984).
Cross-Coupling Reactions in Organic Synthesis : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) was found to be effective for the cross-coupling reaction of sec-butylmagnesium chloride with various organic halides, yielding high yields of sec-butyl derivatives (Hayashi, Konishi, & Kumada, 1979).
Synthesis of Neopentyl Alcohol and sec-Butyl Ethyl Ether : Using Marukasol as a solvent, neopentyl alcohol and sec-butyl ethyl ether were synthesized with sec-butylmagnesium chloride, demonstrating the compound's utility in organic synthesis (Yuasa & Kato, 2005).
Mercury Speciation in Environmental Analysis : Butylmagnesium chloride, including sec-butylmagnesium chloride, has been used in derivatization of mercury species for detection using atomic spectrometry in environmental samples. This highlights its role in analytical chemistry (Emteborg, Snell, Qian, & Frech, 1999).
Polymerization and Copolymerization Processes : It has been used as an initiator in the polymerization of vinyl chloride and copolymerization with styrene. The study on t-butylmagnesium chloride, a related compound, suggests similar potential applications for sec-butylmagnesium chloride in polymer chemistry (Minato, Oku, & Higosaki, 1970).
Safety And Hazards
Future Directions
properties
IUPAC Name |
magnesium;butane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLPNVNWHDKDMN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884834 | |
Record name | Magnesium, chloro(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sec-Butylmagnesium chloride | |
CAS RN |
15366-08-2 | |
Record name | Magnesium, chloro(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, chloro(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, chloro(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-butylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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